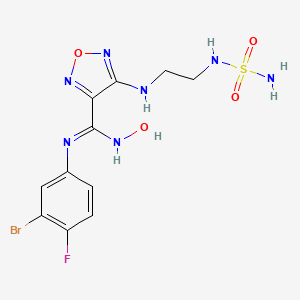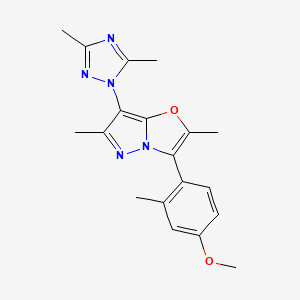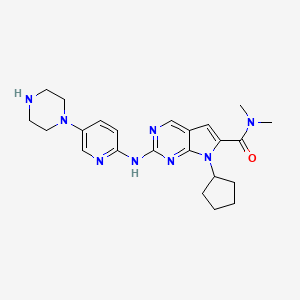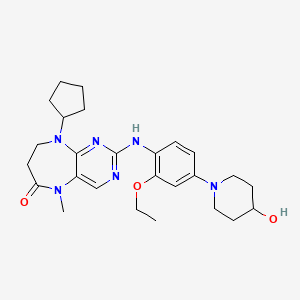
Acalabrutinib
Descripción general
Descripción
Acalabrutinib es un inhibidor de la tirosina quinasa de Bruton de molécula pequeña, utilizado principalmente en el tratamiento del linfoma de células del manto, la leucemia linfocítica crónica y el linfoma linfocítico pequeño . Se comercializa bajo el nombre de marca Calquence y se desarrolló para ser más potente y selectivo que su predecesor, ibrutinib .
Aplicaciones Científicas De Investigación
Acalabrutinib tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo en el estudio de los inhibidores de quinasas.
Biología: Investigado por su papel en las vías de señalización del receptor de células B.
Industria: Utilizado en el desarrollo de terapias contra el cáncer dirigidas.
Mecanismo De Acción
Acalabrutinib ejerce sus efectos formando un enlace covalente con un residuo de cisteína en el sitio activo de la tirosina quinasa de Bruton . Esta inhibición evita la activación de las proteínas de señalización aguas abajo, lo que finalmente inhibe la proliferación, el tráfico, la quimiotaxis y la adhesión de las células B .
Compuestos Similares:
Ibrutinib: El inhibidor de la tirosina quinasa de Bruton de primera generación.
Zanubrutinib: Otro inhibidor de la tirosina quinasa de Bruton de segunda generación.
Comparación: this compound es más selectivo y tiene menos efectos fuera del objetivo en comparación con ibrutinib . También demuestra una tasa más baja de eventos adversos como la fibrilación auricular y la hipertensión en comparación con zanubrutinib .
This compound destaca por su perfil de seguridad mejorado y su mayor selectividad, lo que lo convierte en una opción preferida para muchos pacientes .
Safety and Hazards
Acalabrutinib may cause a brain infection that can lead to disability or death . It may also cause serious side effects such as unusual bleeding, heart rhythm disorders, low blood cell counts, and signs of infection . Cardiotoxic adverse events have been observed in nearly 3% of patients treated with this compound .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Acalabrutinib and its active metabolite, ACP-5862, form a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity . This interaction with BTK is crucial for the role of this compound in biochemical reactions. BTK is a signaling molecule of the B-cell antigen receptor (BCR) and cytokine receptor pathways .
Cellular Effects
This compound has demonstrated higher biochemical and cellular selectivity than other BTK inhibitors . It inhibits cell proliferation, migration, and activation of NF-κB . It also has effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound and its active metabolite, ACP-5862, form a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity . This inhibition impairs BCR signaling and activation of NF-KB and inhibits cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a tolerable safety profile, with most adverse events being grade 1/2 severity . The discontinuation rate at 12 months was 22% for the weighted this compound cohort vs 31% for the weighted ibrutinib cohort .
Dosage Effects in Animal Models
In animal models, this compound has shown to be well-tolerated, with biological activity observed in all cohorts
Metabolic Pathways
This compound is metabolized in the liver, primarily by CYP3A enzymes . The metabolic pathways of this compound involve several enzymes and cofactors, and it has been found that this compound and its active metabolite, ACP-5862, can interact with these enzymes .
Transport and Distribution
This compound is administered orally and is absorbed rapidly, with peak plasma concentrations occurring within 0.75 to 1 hour post-dose
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to areas where BTK is present, which includes the cytoplasm where BTK is known to play a role in signal transduction pathways .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Acalabrutinib se sintetiza mediante un proceso de varios pasos que implica la formación de intermediarios clave. La síntesis comienza con la preparación de 4-(8-amino-3-(1-but-2-ynoylpirrolidin-2-yl)imidazo[1,5-a]pirazin-1-il)-N-(piridin-2-il)benzamida . Las condiciones de reacción generalmente implican el uso de solventes como acetonitrilo y reactivos como fosfato dihidrógeno de potasio .
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando cromatografía líquida de alto rendimiento para la purificación . El proceso se optimiza para garantizar un alto rendimiento y pureza, con estrictas medidas de control de calidad implementadas .
Análisis De Reacciones Químicas
Tipos de Reacciones: Acalabrutinib experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución .
Reactivos y Condiciones Comunes:
Oxidación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno.
Reducción: Generalmente emplea agentes reductores como el borohidruro de sodio.
Sustitución: Utiliza nucleófilos como la metoxilamina.
Productos Mayores: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos y aductos estables .
Comparación Con Compuestos Similares
Ibrutinib: The first-generation Bruton tyrosine kinase inhibitor.
Zanubrutinib: Another second-generation Bruton tyrosine kinase inhibitor.
Comparison: Acalabrutinib is more selective and has fewer off-target effects compared to ibrutinib . It also demonstrates a lower rate of adverse events such as atrial fibrillation and hypertension compared to zanubrutinib .
This compound stands out due to its improved safety profile and higher selectivity, making it a preferred choice for many patients .
Propiedades
IUPAC Name |
4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENQIQQYWYTPO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026209 | |
| Record name | Acalabrutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6 | |
| Record name | Acalabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Mantle Cell Lymphoma (MCL) is a rare yet aggressive type of B-cell non-Hodgkin lymphoma (NHL) with poor prognosis. Subsequently, relapse is common in MCL patients and ultimately represents disease progression. Lymphoma occurs when immune system lymphocytes grow and multiply uncontrollably. Such cancerous lymphocytes may travel to many parts of the body, including the lymph nodes, spleen, bone marrow, blood, and other organs where they can multiply and form a mass(es) called a tumor. One of the main kinds of lymphocytes that can develop into cancerous lymphomas are the body's own B-lymphocytes (B-cells). Bruton Tyrosine Kinase (BTK) is a signalling molecule of the B-cell antigen receptor and cytokine receptor pathways. Such BTK signaling causes the activation of pathways necessary for B-cell proliferation, trafficking, chemotaxis, and adhesion. Acalabrutinib is a small molecule inhibitor of BTK. Both acalabrutinib and its active metabolite, ACP-5862, act to form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to inhibition of BTK enzymatic activity. As a result, acalabrutinib inhibits BTK-mediated activation of downstream signaling proteins CD86 and CD69, which ultimately inhibits malignant B-cell proliferation and survival Whereas ibrutinib is typically recognized as the first-in-class BTK inhibitor, acalabrutinib is considered a second generation BTK inhibitor primarily because it demonstrates highter selectivity and inhibition of the targeted activity of BTK while having a much greater IC50 or otherwise virtually no inhibition on the kinase activities of ITK, EGFR, ERBB2, ERBB4, JAK3, BLK, FGR, FYN, HCK, LCK, LYN, SRC, and YES1. In effect, acalabrutinib was rationally designed to be more potent and selective than ibrutinib, all the while demonstrating fewer adverse effects - in theory - because of the drug's minimized off target effects. | |
| Record name | Acalabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1420477-60-6 | |
| Record name | 4-[8-Amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420477-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acalabrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420477606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acalabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acalabrutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACALABRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I42748ELQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)



![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)





